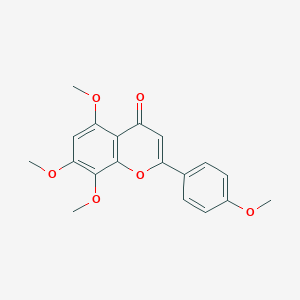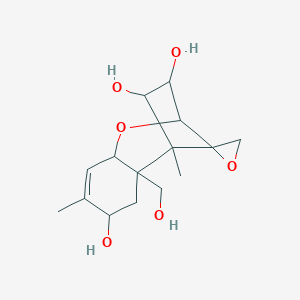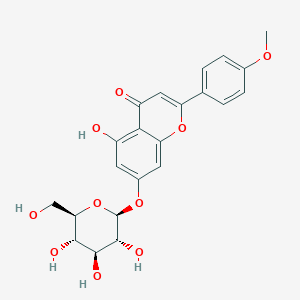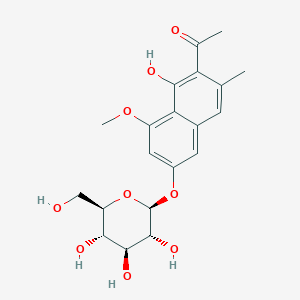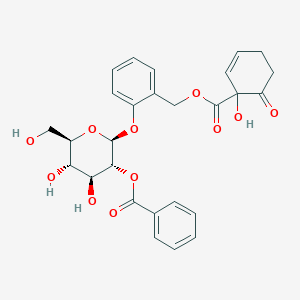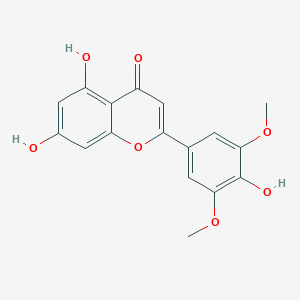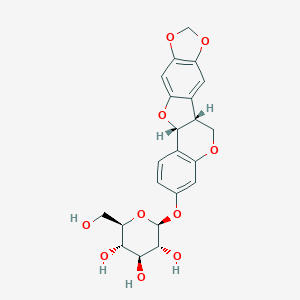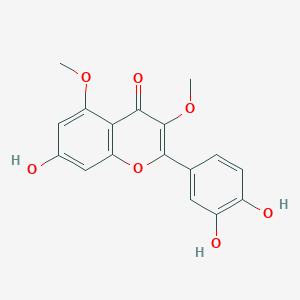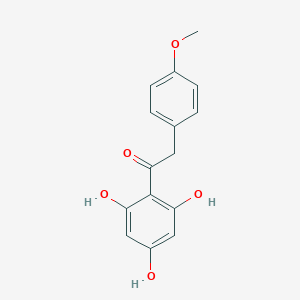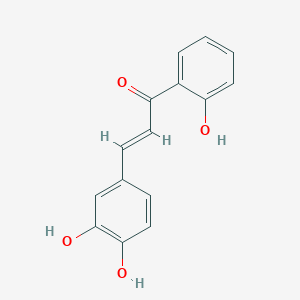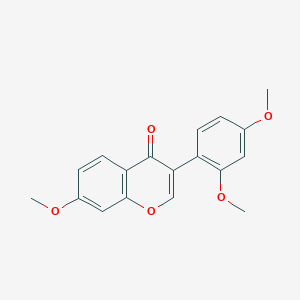
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, also known as DMB, is a natural flavonoid that is found in various plants. It has gained attention in recent years due to its potential therapeutic properties.
作用機序
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense. Additionally, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
生化学的および生理学的効果
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit angiogenesis, which is the process by which new blood vessels form and is critical for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile and is well-tolerated in animal models. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. Additionally, more research is needed to understand the mechanisms underlying 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one's anticancer effects and to identify potential drug targets. Finally, the development of new formulations or delivery methods that improve the solubility and bioavailability of 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one may enhance its therapeutic potential.
Conclusion:
In conclusion, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one is a natural flavonoid with potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, and may be useful in the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
科学的研究の応用
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
7678-84-4 |
|---|---|
製品名 |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC名 |
3-(2,4-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-4-6-13(16(8-11)22-3)15-10-23-17-9-12(21-2)5-7-14(17)18(15)19/h4-10H,1-3H3 |
InChIキー |
RQVCRACKWBNBEO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC |
同義語 |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


